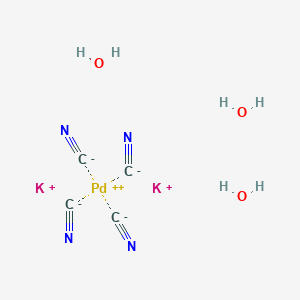
Potassiumtetracyanopalladate(ii) trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassiumtetracyanopalladate(ii) trihydrate is a coordination compound with the formula K₂Pd(CN)₄·3H₂O. It is a palladium complex where the palladium ion is coordinated with four cyanide ligands and two potassium ions. This compound is known for its crystalline form and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Potassiumtetracyanopalladate(ii) trihydrate can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 4\text{KCN} \rightarrow \text{K}_2\text{Pd(CN)}_4 + 2\text{KCl} ]
The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes.
化学反応の分析
Types of Reactions
Potassiumtetracyanopalladate(ii) trihydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted with other ligands such as halides or phosphines.
Redox Reactions: The palladium center can undergo oxidation or reduction, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in aqueous or organic solvents under mild conditions.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide are used to alter the oxidation state of palladium.
Major Products
Substitution Reactions: The major products are new palladium complexes with different ligands.
Redox Reactions: The products depend on the specific redox reaction but can include palladium metal or palladium(IV) complexes.
科学的研究の応用
Potassiumtetracyanopalladate(ii) trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in electroplating, photography, and as a precursor for the production of other palladium compounds.
作用機序
The mechanism of action of potassiumtetracyanopalladate(ii) trihydrate involves its ability to coordinate with various ligands and substrates. The palladium center can form stable complexes with organic molecules, facilitating catalytic reactions. In biological systems, it can interact with DNA and proteins, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Potassiumtetracyanoplatinate(ii): Similar in structure but contains platinum instead of palladium.
Potassiumhexacyanoferrate(ii): Contains iron and has six cyanide ligands.
Potassiumtetracyanonickelate(ii): Contains nickel and four cyanide ligands.
Uniqueness
Potassiumtetracyanopalladate(ii) trihydrate is unique due to its specific coordination environment and the properties of palladium. It exhibits distinct catalytic activities and reactivity compared to its platinum, iron, and nickel counterparts. This makes it particularly valuable in catalytic and industrial applications.
特性
分子式 |
C4H6K2N4O3Pd |
|---|---|
分子量 |
342.73 g/mol |
IUPAC名 |
dipotassium;palladium(2+);tetracyanide;trihydrate |
InChI |
InChI=1S/4CN.2K.3H2O.Pd/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |
InChIキー |
OKHBJVZJMYVKPD-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
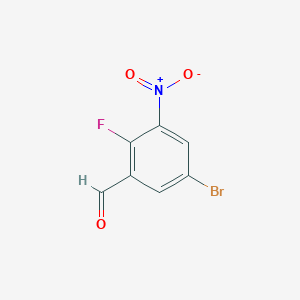
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
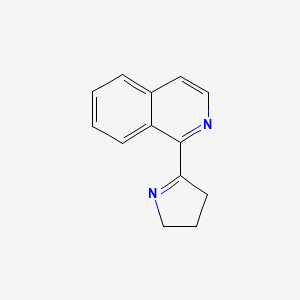
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
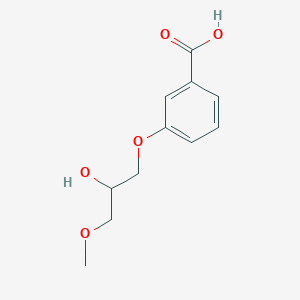
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
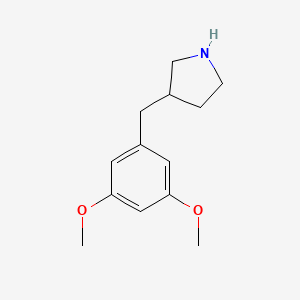



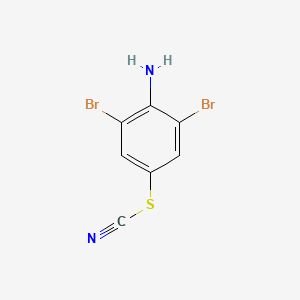
![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
